molecular formula C16H22N4O3S B12155525 N,N-dimethyl-4-[(1-methyl-1H-indol-4-yl)carbonyl]piperazine-1-sulfonamide

N,N-dimethyl-4-[(1-methyl-1H-indol-4-yl)carbonyl]piperazine-1-sulfonamide

Cat. No.: B12155525
M. Wt: 350.4 g/mol
InChI Key: OLQCLVCODXOLSX-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-[(1-methyl-1H-indol-4-yl)carbonyl]piperazine-1-sulfonamide is a piperazine-based compound featuring a sulfonamide group at the 1-position and a 1-methylindole-4-carbonyl moiety at the 4-position.

Properties

Molecular Formula

C16H22N4O3S

Molecular Weight

350.4 g/mol

IUPAC Name

N,N-dimethyl-4-(1-methylindole-4-carbonyl)piperazine-1-sulfonamide

InChI

InChI=1S/C16H22N4O3S/c1-17(2)24(22,23)20-11-9-19(10-12-20)16(21)14-5-4-6-15-13(14)7-8-18(15)3/h4-8H,9-12H2,1-3H3

InChI Key

OLQCLVCODXOLSX-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C(=O)N3CCN(CC3)S(=O)(=O)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes::
  • Fischer Indole Synthesis: : One approach involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) as a catalyst. This yields the tricyclic indole structure, which can be further modified to obtain DMPI .

  • Other Routes: : Additional synthetic methods may involve condensation reactions, cyclizations, or modifications of existing indole derivatives.

Industrial Production:: While industrial-scale production methods for DMPI are not widely documented, laboratory-scale synthesis provides a foundation for further exploration.

Chemical Reactions Analysis

DMPI can undergo various reactions:

    Oxidation: Oxidative transformations can modify the carbonyl group or other functional groups.

    Reduction: Reduction reactions may alter the indole ring or the sulfonamide moiety.

    Substitution: Nucleophilic substitution reactions can occur at different positions.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications. For example, reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group.

Scientific Research Applications

DMPI’s versatility makes it valuable in several fields:

Mechanism of Action

The exact mechanism by which DMPI exerts its effects depends on its specific derivatives. It may interact with molecular targets, affecting cellular pathways related to disease or biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations: Sulfonamide vs. Carboxamide

The sulfonamide group in the target compound distinguishes it from carboxamide-based analogs. For example:

  • Sulfonamides generally exhibit stronger electron-withdrawing effects, which may influence metabolic stability and target engagement.
  • N,N-Dimethyl-4-(pyridin-2-yl)piperazine-1-sulfonamide () shares the sulfonamide core but substitutes the indole with pyridine, a less bulky and more basic heterocycle, which could affect receptor selectivity and bioavailability .
Table 1: Core Structure Comparison
Compound Core Structure Key Substituent Notable Properties
Target Compound Sulfonamide 1-Methylindole High aromaticity, π-π interactions
N-(4-Chlorophenyl)-4-(1H-indol-4-yl)piperazine-1-carboxamide Carboxamide 1H-Indole Reduced acidity, altered solubility
N,N-Dimethyl-4-(pyridin-2-yl)piperazine-1-sulfonamide Sulfonamide Pyridine Enhanced basicity, simpler structure

Aromatic Substituent Effects

The indole moiety in the target compound contrasts with pyrimidine, pyridine, and quinazoline substituents in analogs:

  • N,N-Dimethyl-4-(pyrimidin-2-yl)-piperazine-1-sulfonamide () features a pyrimidine ring. Adding a hydroxyl group at the 5-position (e.g., JHX-1 in ) introduces free radical scavenging (FRS) activity, with 5-pyrimidinols showing 5-fold higher reactivity toward alkyl radicals compared to α-tocopherol .
  • Quinazoline derivatives () exhibit halogen substitutions (F, Cl) on phenyl rings, influencing melting points (189–199°C) and yields (45–57%). These electron-withdrawing groups may enhance stability but reduce synthetic accessibility .
Table 2: Substituent Impact on Bioactivity
Compound Type Substituent Functional Role Key Data
Indole-based (Target) 1-Methylindole Aromatic binding, potential H-bonding N/A (limited evidence)
Pyrimidine-based (JHX-1) 5-Hydroxypyrimidine Antioxidant (FRS activity) 5× radical scavenging vs. tocopherol
Quinazoline (A3) 4-Fluorophenyl Enhanced stability Mp: 196.5–197.8°C, Yield: 57.3%

Functional Group Additions: FRS and Chelating (CHL) Groups

Multifunctional analogs (MFAOs) combine FRS and CHL groups for enhanced therapeutic profiles:

  • JHX-2 () incorporates both a hydroxyl (FRS) and dioxo (CHL) group on the pyrimidine-piperazine scaffold, improving metal chelation and radical neutralization.
  • Compound 4 () merges FRS and CHL moieties, offering dual mechanisms for ROS-linked disorders. In contrast, the target compound lacks explicit FRS/CHL groups, suggesting a narrower mechanism unless the indole itself contributes antioxidant activity .

Biodistribution and Pharmacokinetics

Studies on piperazine-sulfonamide analogs () reveal tissue-specific distribution patterns:

  • FRS analogs (e.g., JHX-1) accumulate in ocular and neural tissues, likely due to hydroxyl group polarity.
  • Nonfunctional (NF) parents exhibit broader visceral distribution. The target compound’s indole group, being lipophilic, may enhance blood-brain barrier penetration compared to pyrimidine-based analogs .

Biological Activity

N,N-dimethyl-4-[(1-methyl-1H-indol-4-yl)carbonyl]piperazine-1-sulfonamide is a synthetic compound with significant potential in medicinal chemistry. This article discusses its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine core with a carbonyl group linked to an indole moiety and a sulfonamide group. Its molecular formula is C15H20N4O2SC_{15}H_{20}N_4O_2S, with a molecular weight of approximately 336.42 g/mol. The presence of these functional groups contributes to its diverse biological activities.

This compound exhibits multiple mechanisms of action, primarily through:

  • Inhibition of Enzymes: It has shown potential as an inhibitor for various enzymes involved in cancer progression and inflammation.
  • Modulation of Receptors: The indole structure suggests interactions with serotonin receptors, implicating its role in neuropharmacology and mood regulation.

Biological Activities

Research indicates that this compound has several biological activities:

  • Anticancer Activity:
    • Studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives have been tested against various human cancer cell lines, showing significant cytotoxic effects .
  • Anti-inflammatory Properties:
    • The sulfonamide group enhances anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines .
  • Antimicrobial Effects:
    • Preliminary studies suggest activity against certain bacterial strains, indicating potential use as an antimicrobial agent .

Case Studies and Experimental Data

A summary of key studies on this compound includes:

StudyFindingsMethodology
Study 1Significant inhibition of cancer cell lines (H460, A549)Cell viability assays
Study 2Anti-inflammatory activity in vitroCytokine measurement assays
Study 3Antimicrobial activity against Gram-positive bacteriaMinimum Inhibitory Concentration (MIC) tests

Structural Comparisons

Comparative analysis with structurally similar compounds reveals unique features that may enhance the biological activity of this compound:

Compound NameStructureUnique Features
4-(benzyl)piperazineStructureKnown for its activity against fatty acid amide hydrolase
N,N-dimethylpiperazineStructureCommonly used as a building block in drug synthesis
4-(2-methylindole)piperazineStructureExhibits different receptor binding profiles

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